Synthetic Efficiency in Remifentanil Production: 2-Cyanopiperidine vs. Alternative Intermediates
In the synthesis of remifentanil, a widely used ultra-short-acting opioid analgesic, the use of a cyanopiperidinyl propanoate derivative (derived from 2-cyanopiperidine) enables direct conversion of the nitrile group to an ester, significantly reducing the number of synthetic steps compared to alternative routes employing non-nitrile piperidine intermediates [1]. This process advantage translates to reduced production time, lower reagent consumption, and decreased waste generation in industrial-scale manufacturing.
| Evidence Dimension | Number of synthetic steps required for remifentanil production |
|---|---|
| Target Compound Data | Reduced step count (exact number proprietary; described as 'significantly reduced' in patent) |
| Comparator Or Baseline | Processes known in the prior art using non-nitrile piperidine intermediates |
| Quantified Difference | Significant reduction in step count from commercial starting materials to final API |
| Conditions | Conversion of nitrile group to ester in cyanopiperidinyl propanoate derivative |
Why This Matters
Reduced synthetic steps directly correlate with lower manufacturing costs, higher overall yield, and decreased process complexity for pharmaceutical production scale-up.
- [1] Kern Pharma, S.L. Process for Preparing Remifentanil, Intermediates Thereof, Use of Said Intermediates and Processes for the Preparation Thereof. U.S. Patent Application US20100016601A1. 2010. View Source
